Isobenzan
Overview
Description
Isobenzan, also known as Telodrin, is a highly toxic organochloride insecticide . It was produced only from 1958 to 1965 and its use has since been discontinued . It is a persistent organic pollutant that can remain in soil for 2 to 7 years, and the biological half-life of isobenzan in human blood is estimated to be about 2.8 years .
Synthesis Analysis
The precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane can be obtained in two synthetic routes . In a synthesis method report published in 1954, 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo [2,2,1]hept-5-ene is obtained, which is then dehydrated to the precursor . In 1961, a direct preparation of the precursor via a Diels-Alder reaction with hexachlorocyclopentadiene and 2,5-Dihydrofuran was found . The target compound is then synthesized by photochlorination of the precursor .
Molecular Structure Analysis
The IUPAC name of Isobenzan is 1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran . The molecular formula is C9H4Cl8O and the molar mass is 411.73 g·mol−1 .
Chemical Reactions Analysis
Isobenzan is relatively stable to acids, but liable to dehydrochlorination under strongly alkaline conditions . The analysis of isobenzan in blood can be carried out according to the method of Richardson et al. (1967) using gas-liquid chromatography with electron-capture determination .
Physical And Chemical Properties Analysis
Isobenzan is a whitish to light-brown crystalline powder with a mild chemical odor . It has a melting point of 121.3 °C and is practically insoluble in water . The relative density is 1.87 and the vapor pressure at 20 °C is 6.7 x 10-4 Pa .
Scientific Research Applications
Use in Agriculture
- Summary of the Application : Isobenzan is a highly toxic organochloride insecticide . It’s used in agriculture to control pests and ensure high crop productivity .
- Results or Outcomes : While Isobenzan can effectively control pests, its use has significant environmental implications. It’s a persistent organic pollutant, meaning it doesn’t easily break down in the environment . This can lead to contamination of soil and water, posing risks to human and animal health .
Chemical Properties
- Summary of the Application : Understanding the chemical properties of Isobenzan is important for its safe and effective use. It’s also crucial for assessing its environmental impact .
- Methods of Application : Chemical analysis techniques are used to study the properties of Isobenzan. For example, its molecular weight and chemical structure have been determined .
- Results or Outcomes : Isobenzan has the molecular formula C9H4Cl8O and a molecular weight of 411.751 . Its chemical structure has been identified, which is important for understanding its reactivity and environmental behavior .
Environmental Impact
- Summary of the Application : Isobenzan is a persistent organic pollutant that can remain in soil for 2 to 7 years . The biological half-life of Isobenzan in human blood is estimated to be about 2.8 years .
- Methods of Application : Environmental impact assessments often involve soil and water sampling, followed by laboratory analysis to detect the presence and concentration of pollutants .
- Results or Outcomes : The persistence of Isobenzan in the environment can lead to its accumulation in the food chain, posing risks to human and animal health .
Synthesis
- Summary of the Application : Isobenzan was produced only in the period from 1958 to 1965 . Its synthesis involves a Diels-Alder reaction with hexachlorocyclopentadiene and 2,5-Dihydrofuran, followed by photochlorination .
- Methods of Application : The precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane can be obtained in two synthetic routes . The target compound is then synthesized by photochlorination of the precursor .
- Results or Outcomes : The synthesis of Isobenzan provides a practical example of the Diels-Alder reaction, an important method in organic chemistry for the construction of six-membered rings .
Safety And Hazards
Isobenzan is classified as an extremely hazardous substance in the United States . It can affect you when breathed in and by passing through your skin . High exposure to Isobenzan can cause headache, dizziness, irritability, convulsions, seizures, coma, and death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in arms and legs .
Future Directions
As Isobenzan is a highly toxic and persistent organic pollutant, its use has been discontinued . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . Therefore, the future directions for Isobenzan are likely to be focused on the management and mitigation of its environmental and health impacts.
properties
IUPAC Name |
1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWHHSXTGZSMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl8O | |
Record name | ISOBENZAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021306 | |
Record name | Isobenzan | |
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Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. The technical product is a whitish to light-brown crystalline powder with a mild chemical odor. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), White to light brown solid; [HSDB] Colorless crystals; [MSDSonline] | |
Record name | ISOBENZAN | |
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Record name | Isobenzan | |
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Solubility |
Sol in ether, acetone, benzene, xylene, heavy aromatic naphtha, Greater than 1% in ethanol & kerosene, 25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C., It is soluble in water to about 0.1 mg/L at 20 °C. | |
Record name | ISOBENZAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.87 (EPA, 1998) - Denser than water; will sink, 1.87 | |
Record name | ISOBENZAN | |
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Vapor Pressure |
1e-05 mmHg at 77 °F (EPA, 1998), 0.00000292 [mmHg], Vapor pressure = 3X10-6 mm Hg at 20 °C, 2.92X10-6 mm Hg at 20 °C | |
Record name | ISOBENZAN | |
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Record name | Isobenzan | |
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Mechanism of Action |
The symptoms of poisoning by ... cyclodiene insecticides are characterized by hyperexcitation and convulsions followed by paralysis. ... The cyclodienes endrin, isobenzan, dieldrin and heptachlor expoxide; supressed the GABA induced chloride content /in the chloride channels of dorsal root ganglion neurons of the rat/. The initial transient component of the chloride current was blocked more than the late sustained component. The supression of the GABA mediated synaptic inhibition would cause hyperexcitation of the nervous system. The results are compatible with the convulsant action of these insecticides., Inhibition potency of polychlorocycloalkanes ... for gamma-aminobutyric acid (GABA) dependent chlorine uptake in mouse brains was studied. Brains of male ICR mice were incubated with insecticides and initiated for assay by addition of radioactive chlorine (Cl), sodium chloride, hydrochloric acid, GABA and glucose. Potencies were estimated by determining inhibition of radioactive sulfur tagged t-butyl-bicyclophosphorothionate binding, GABA dependent Cl uptake, and testing mammalian toxicity. Potencies were expressed as concentrations producing 50% inhibition. The most potent inhibitor was 12-ketoendrin, followed by isobenzan, endrin, dieldrin, heptachlor epoxide, aldrin, heptachlor and lindane. ... | |
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Product Name |
Isobenzan | |
Color/Form |
Whitish to light brown powder, Crystals from heptane | |
CAS RN |
297-78-9 | |
Record name | ISOBENZAN | |
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Record name | Isobenzan | |
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Record name | Isobenzan [ISO:BSI] | |
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Record name | Isobenzan | |
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Record name | Isobenzan | |
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Record name | ISOBENZAN | |
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Melting Point |
248 to 252 °F (EPA, 1998), 120-122 °C | |
Record name | ISOBENZAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5030 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6388 | |
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Retrosynthesis Analysis
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Citations
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